N1-Methyladenosine

Beschreibung

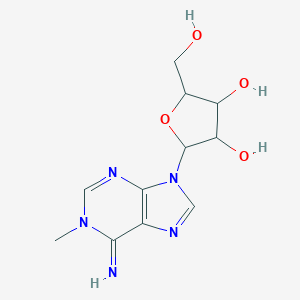

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYLSDSUCHVORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15763-06-1 | |

| Record name | 1-Methyladenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular and Structural Biochemistry of N1 Methyladenosine

Unique Chemical Properties and Electrostatic Charge of m1A

The methylation of adenosine (B11128) at the N1 position introduces profound changes to its chemical nature. sketchfab.com A primary alteration is a significant increase in the basicity of the nucleobase. sketchfab.comnih.gov Unmodified adenosine has a pKa of 3.5, whereas 1-methyladenosine has a pKa of 8.25, making it a much stronger base. sketchfab.comnih.gov

Consequently, under physiological conditions, the methyl group at the N1 position imparts a positive electrostatic charge to the adenine (B156593) base. uni.lunih.govepa.gov This positive charge is a key feature of m1A, distinguishing it from other modifications like N6-methyladenosine (m6A). uni.lu This charge, along with altered hydrophobicity and stacking properties, allows the m1A nucleobase to participate in non-canonical hydrogen bonding and electrostatic interactions. sketchfab.comnih.gov

Table 1: Comparison of Chemical Properties

| Property | Adenosine | 1-Methyladenosine (m1A) |

|---|---|---|

| pKa | 3.5 sketchfab.comnih.gov | 8.25 sketchfab.comnih.gov |

| Charge (Physiological pH) | Neutral | Positive uni.lunih.gov |

| Base Pairing Face | Watson-Crick nih.gov | Hoogsteen nih.govnih.gov |

Impact of N1-Methylation on Adenosine Base Pairing

The addition of a methyl group to the N1 position, which is located on the Watson-Crick face of the adenine base, directly obstructs the canonical base pairing between adenosine and uridine (B1682114) (or thymidine (B127349) in DNA). nih.govnih.govwikipedia.org This steric hindrance prevents the formation of the standard A-U base pair, which is fundamental to the structure of double-stranded RNA. uni.lunih.gov

The disruption of Watson-Crick pairing by m1A can lead to mismatches and local destabilization of the RNA duplex. uni.lu Instead of the typical pairing, the modified base may engage in non-canonical hydrogen bonding, such as Hoogsteen base pairs, or remain unpaired. nih.govnih.gov This blockage of canonical pairing is a primary mechanism by which m1A exerts its regulatory effects on RNA structure and function. nih.govnih.gov For instance, the presence of m1A in mRNA is thought to impede effective translation by disrupting the base pairing required for decoding on the ribosome. wikipedia.org

Influence of m1A on RNA Secondary and Tertiary Structures

The presence of N1-methyladenosine significantly alters the local and global structure of RNA molecules. nih.gov By blocking Watson-Crick base pairing, m1A can destabilize helical regions and promote alternative secondary structures, such as hairpin loops where the modified base is accommodated in an unpaired state. nih.govnih.gov Studies have shown that m1A can induce transitions from a duplex to a hairpin structure in certain RNA sequences. nih.gov

Beyond secondary structure, m1A plays a crucial role in establishing and stabilizing the complex three-dimensional (tertiary) structures of non-coding RNAs, particularly tRNAs. nih.govnih.gov

Key Research Findings on m1A's Structural Impact:

tRNA Stability: The m1A modification is essential for the correct folding and structural integrity of many tRNAs. nih.gov For example, the m1A9 modification in human mitochondrial tRNALys is critical for it to fold into its proper cloverleaf secondary structure. nih.govnih.gov

L-shape of tRNA: In the initiator methionine tRNA (tRNAiMet), the m1A58 modification is vital for maintaining the stability of its inverted L-shaped tertiary structure. nih.govnih.gov This stabilization is thought to arise from the positive charge introduced by the methylation. metabolomicsworkbench.org

rRNA Structure: In ribosomal RNA, the loss of certain m1A modifications has been shown to affect the topological structure of the ribosome, for instance, impacting the formation of the 60S ribosomal subunit. nih.govnih.gov

The ability of m1A to modulate RNA structure is a key aspect of its function, enabling it to act as a potent chemical switch to control RNA folding and favor specific functional conformations. nih.gov

Modulation of RNA-Protein and RNA-RNA Interactions by m1A

The structural and electrostatic changes induced by this compound serve as signals that can alter the interactions of RNA with proteins and other RNA molecules. nih.govepa.gov

The positive charge and altered conformation of an m1A-containing RNA can directly influence the binding of RNA-binding proteins (RBPs). uni.lu A specific family of "reader" proteins, containing a YTH domain, has been identified to recognize m1A-modified RNA. uni.luatamanchemicals.com

Table 2: m1A Reader Proteins and Their Function

| Reader Protein | Function Associated with m1A Binding |

|---|---|

| YTHDF1 | Recognizes m1A-modified transcripts. uni.lu |

| YTHDF2 | Binds to m1A-modified RNA, which can lead to the destabilization and degradation of the transcript. nih.govuni.lu |

| YTHDF3 | Recognizes m1A and can affect the stability of the modified mRNA. nih.gov |

| YTHDC1 | Recognizes m1A and is involved in regulating the splicing of modified RNAs. uni.luatamanchemicals.com |

The interaction with these reader proteins is a primary mechanism through which m1A modification regulates gene expression post-transcriptionally, affecting RNA stability, splicing, and translation. atamanchemicals.commetabolomicsworkbench.org

Furthermore, m1A modification can also modulate RNA-RNA interactions. For example, the presence of m1A in the 3' untranslated region (3'UTR) of an mRNA can hinder the binding of microRNAs (miRNAs), thereby affecting the competing endogenous RNA (ceRNA) regulatory network. metabolomicsworkbench.org

Transcriptome Wide Distribution and Context Specific Localization of N1 Methyladenosine

N1-Methyladenosine in Transfer RNA (tRNA)

In tRNA, m1A is a common modification that significantly contributes to its structural integrity and function. researchgate.net It is found at several positions, including 9, 14, 16, 22, 57, and 58, depending on the specific tRNA and organism. mdpi.comacs.orgencyclopedia.pub

The methylation at the N1 position of adenosine (B11128) prevents it from forming a standard Watson-Crick pair with uracil. mdpi.com Instead, it promotes the formation of non-canonical base pairs using its Hoogsteen edge, which are vital for establishing the complex three-dimensional L-shape of tRNA. acs.org

m1A58: This is one of the most highly conserved m1A modifications, located in the TΨC loop of tRNAs across bacteria, archaea, and eukaryotes. nih.govoup.com It is particularly crucial for stabilizing the tRNA's tertiary structure. nih.gov The positive charge introduced by the methylation at position 58 is thought to stabilize the "elbow" region of the tRNA's tertiary structure. nih.gov Structurally, A58 typically forms a reverse Hoogsteen pair with the conserved U54 residue, a key interaction for maintaining the correct tRNA architecture. researchgate.netnih.gov This modification is found in all eukaryotic initiator tRNAs (tRNAiMet), highlighting its indispensable role. oup.com

m1A9: This modification is frequently found in mitochondrial tRNAs, in contrast to cytoplasmic tRNAs where N1-methylguanosine (m1G) is more common at this position. nih.govacs.org The m1A9 modification is essential for the correct folding of certain mitochondrial tRNAs, such as human mitochondrial tRNALys. nih.gov

m1A14 and m1A22: The specific roles of m1A14 and m1A22 are less understood. nih.gov m1A14 has been identified in a limited number of mammalian cytoplasmic tRNAs. acs.org The m1A22 modification is catalyzed by the TrmK enzyme, which is found widely in Gram-positive bacteria but not in eukaryotes or archaea. acs.org

The presence of m1A is critical for both the secondary and tertiary structure of tRNA. The modification promotes the correct folding of the tRNA into its functional cloverleaf secondary structure. nih.gov For instance, the absence of the m1A9 modification in human mitochondrial tRNALys prevents it from folding into the standard cloverleaf shape. nih.gov

At the level of tertiary structure, m1A modifications are vital for stability. The m1A58 modification is essential for maintaining the stable, inverted L-shaped tertiary structure of initiator tRNAiMet. oup.commdpi.com This stabilization is crucial for the initiation of protein translation. oup.com Knocking down the enzyme that removes m1A58 (the demethylase ALKBH1) leads to an increase in the cellular levels of tRNAiMet, supporting the role of m1A58 in stabilizing the molecule. oup.com

Conserved Positions (e.g., m1A9, m1A14, m1A58) and Their Structural Significance

This compound in Ribosomal RNA (rRNA)

This compound is also a key modification in ribosomal RNA, primarily occurring in the large ribosomal subunit, where it influences the ribosome's assembly and functional capabilities. nih.govlafontainelab.com

The locations of m1A in rRNA are highly conserved across different species.

| Organism | Ribosomal RNA | Modification Site(s) | Corresponding Site in Human 28S |

| S. cerevisiae (Yeast) | 25S | m1A645, m1A2142 | m1A1322, m1A3625 |

| H. sapiens (Human) | 28S | m1A1322, m1A3625 | N/A |

| M. musculus (Mouse) | 28S | m1A1136, m1A3301 | m1A1322, m1A3625 |

Data sourced from multiple studies. nih.govbiorxiv.orgmdpi.com

In the yeast Saccharomyces cerevisiae, two m1A sites are present in the 25S rRNA at positions 645 and 2142. nih.gov These sites correspond to positions in the human 28S rRNA. The modification at yeast position 645 is equivalent to m1A1322 in human 28S rRNA, while the yeast 2142 site corresponds to m1A3625 in humans. nih.govresearchgate.net Similarly, these sites are conserved in mice at positions 1136 and 3301 of the 28S rRNA. nih.govmdpi.com

The m1A modification in rRNA is structurally and functionally significant, playing a critical role in the biogenesis of the ribosome. nih.govlafontainelab.com rRNA modifications, in general, help to stabilize the secondary and tertiary structures of the rRNA scaffold, which is essential for the efficiency and accuracy of translation. nih.gov

The loss of the m1A modification at position 645 in yeast (and its homolog m1A1322 in humans) has been shown to alter the conformation of domain I of the large ribosomal subunit. biorxiv.org This structural change impairs the proper folding of the 60S subunit, leading to defects in ribosome assembly. researchgate.net Functionally, this can cause problems in translation initiation, specifically by hindering the efficient loading of the mature 60S subunit onto the 43S pre-initiation complex. biorxiv.org The absence of this single methylation is significant enough to impact the production of specific proteins, particularly those involved in metabolism. biorxiv.org In human cells, the loss of the enzyme that installs the m1A1322 modification can lead to impaired 60S subunit production and can induce p53-dependent cell death. mdpi.comresearchgate.net This underscores the importance of this specific rRNA modification for ribosome integrity and cell viability.

Specific Modification Sites in Ribosomal Subunits

This compound in Messenger RNA (mRNA)

While most abundant in tRNA and rRNA, m1A has also been identified as a reversible modification in eukaryotic mRNA. oup.comencyclopedia.pub Its presence and distribution along the mRNA transcript appear to be context-dependent and play a role in regulating gene expression, particularly translation. mdpi.comnih.gov

In mammals and plants, m1A sites are often found to be enriched in specific regions of mRNA transcripts. plantae.orgnih.gov Several studies report an enrichment of m1A near the start codon and within the 5' untranslated region (5'UTR). mdpi.comnih.gov This positioning is significant, as m1A modifications in the 5'UTR can destabilize local RNA secondary structures, which may facilitate the initiation of protein translation. mdpi.com However, other studies in mouse neurons have also identified m1A peaks in the 3'UTR and near the stop codon, suggesting varied roles depending on location. nih.gov

The distribution and function of m1A can also vary significantly between different organisms. In dinoflagellates, for example, m1A is the most prevalent internal mRNA modification, far more common than in other eukaryotes. embopress.org In these organisms, m1A is primarily located in the 3'UTR and its presence is negatively correlated with the efficiency of translation. embopress.org In the plant petunia, m1A abundance varies between different tissues and developmental stages, with the highest levels observed in mature and senescing tissues. plantae.org

The dynamic nature of m1A in mRNA suggests it is a regulatory mark. Its presence can be detrimental to the translation elongation process if located within the coding sequence, as it can slow or stall ribosomes. researchgate.net The discovery of dedicated "writer" (methyltransferase) and "eraser" (demethylase) enzymes for mRNA m1A indicates a sophisticated system for regulating gene expression at the post-transcriptional level. nih.gov

Global Abundance and Stoichiometry in Eukaryotic mRNA

The abundance of m1A in eukaryotic mRNA is generally low compared to other modifications like N6-methyladenosine (m6A). In mammalian cells, the molar ratio of m1A to adenosine (A) in mRNA ranges from approximately 0.015% to 0.054%. biorxiv.orgnih.govoup.comnih.govembopress.org This level is estimated to be about 5% to 10% of the m6A levels in the same cells. nih.gov In mammalian tissues, the m1A/A ratio can be slightly higher, reaching up to 0.16%. nih.govnih.gov

Differential Distribution in mRNA Regions (5' UTR, CDS, 3' UTR)

The distribution of m1A along mRNA transcripts is not random and shows a clear preference for specific regions. A predominant feature of m1A in nuclear-encoded mRNAs is its enrichment in the 5' untranslated region (UTR). biorxiv.orgembopress.orgnih.govcd-genomics.com Specifically, m1A sites are often located near the translation start codon. nih.govnih.govnih.gov This strategic placement suggests a role in regulating translation initiation.

While the 5' UTR is a primary site for m1A, the modification is also found in the coding sequence (CDS) and the 3' UTR, although the distribution can vary. biorxiv.orgnih.govnih.gov For instance, in mouse cortical neurons, m1A peaks are found in the 5' UTR, near the start codon, in the 3' UTR, and near the stop codon. nih.gov In contrast, some studies on dinoflagellates have revealed a strikingly different pattern, with the majority of m1A sites located in the 3' UTR and around the stop codon. biorxiv.orgembopress.org This highlights that the regional distribution of m1A can be species-specific and context-dependent.

The location of m1A within the mRNA has functional implications. For example, m1A in the 5' UTR, particularly at the cap, is associated with enhanced translation efficiency, whereas m1A within the CDS has been reported to have no effect on or even inhibit translation in nuclear-encoded mRNAs. nih.govnih.govresearchgate.net

Contextual Differences in Nuclear-Encoded vs. Mitochondrial mRNA

A significant distinction in m1A distribution exists between nuclear-encoded and mitochondrial-encoded mRNAs. While nuclear-encoded mRNAs predominantly feature m1A in their 5' UTRs, mitochondrial mRNAs (mt-mRNAs) show a contrasting pattern. In mt-mRNAs, m1A modifications are primarily located within the coding sequence (CDS). nih.govnih.gov

This differential localization is linked to distinct functional outcomes. The presence of m1A in the CDS of mt-mRNA is associated with the inhibition of protein translation. nih.govnih.govresearchgate.net This is in stark contrast to the translation-promoting role often attributed to 5' UTR m1A in nuclear transcripts.

Furthermore, the enzymatic machinery responsible for m1A deposition differs between these cellular compartments. In mitochondria, the methyltransferases TRMT10C and TRMT61B are responsible for m1A modifications in both mitochondrial tRNAs and some mt-mRNAs. oup.comresearchgate.netoup.com

Species-Specific Variation in mRNA m1A Abundance

The abundance and distribution of m1A in mRNA can vary significantly across different species. While mammalian cells exhibit a relatively low m1A/A ratio, some organisms display a much higher prevalence of this modification. A notable example is the dinoflagellate, where m1A, not m6A, is the most abundant internal mRNA modification. embopress.orgembopress.org In the dinoflagellate species Amphidinium carterae, up to 3.05% of adenosines in mRNA are modified with m1A, a remarkably high level compared to the 0.2%–0.6% typically seen for m6A in many other species. embopress.org

The distribution pattern also shows species-specific differences. In mammals and the plant Petunia, m1A is enriched in the 5' UTR. oup.com In contrast, dinoflagellates show a strong enrichment of m1A in the 3' UTR. biorxiv.orgembopress.org These variations suggest that the regulatory roles and the enzymatic machinery for m1A may have evolved differently across eukaryotic lineages.

This compound in Non-coding RNAs (ncRNAs)

Beyond mRNA, m1A is also present in various non-coding RNAs, where it plays important regulatory roles.

Presence in Long Non-coding RNAs (lncRNAs)

This compound has been identified as a modification in long non-coding RNAs (lncRNAs). oup.comnih.govoup.comarraystar.comfrontiersin.orgmdpi.comnih.gov LncRNAs are transcripts longer than 200 nucleotides with limited or no protein-coding potential that are increasingly recognized for their diverse regulatory functions. The presence of m1A on lncRNAs suggests a role for this modification in modulating lncRNA structure, stability, and interactions with other molecules, such as RNA-binding proteins. frontiersin.orgnih.govresearchgate.net

Studies in colorectal cancer and bladder cancer have profiled the m1A landscape in lncRNAs, revealing distinct distribution patterns and identifying differentially methylated lncRNAs associated with the disease. nih.govfrontiersin.org This indicates that m1A modification of lncRNAs could be involved in disease pathogenesis. Furthermore, m1A modification can participate in the competing endogenous RNA (ceRNA) network, where lncRNAs can regulate mRNA expression by competing for shared microRNAs. nih.govresearchgate.netelifesciences.orgbiorxiv.org

Presence in Circular RNAs (circRNAs)

Circular RNAs (circRNAs) are a class of covalently closed RNA molecules that are generally stable and can function as miRNA sponges, protein scaffolds, or even be translated. oup.compreprints.org Evidence suggests that m1A modification is also present on circRNAs. nih.govresearchgate.netelifesciences.orgbiorxiv.org

The functional consequence of m1A in circRNAs is an active area of investigation. It has been proposed that m1A modification could influence the translation of circRNAs, which typically lack a 5' cap and rely on cap-independent translation mechanisms. nih.govoup.compreprints.org Similar to lncRNAs, m1A-modified circRNAs can also participate in ceRNA networks, influencing gene expression by sequestering miRNAs. nih.govresearchgate.netelifesciences.orgbiorxiv.org The study of m1A in circRNAs is revealing another layer of post-transcriptional gene regulation.

Other Small Non-coding RNAs

Beyond the well-documented presence of this compound (m1A) in transfer RNA (tRNA) and ribosomal RNA (rRNA), this modification has also been identified in other small non-coding RNA (sncRNA) species. The distribution and functional implications of m1A in these molecules are areas of active investigation, with current research highlighting significant roles in post-transcriptional gene regulation and cellular stress responses.

tRNA-Derived Fragments (tRFs)

Substantial evidence points to the high prevalence of m1A in tRNA-derived fragments (tRFs), a class of sncRNAs generated from the cleavage of mature or precursor tRNAs. nih.govresearchgate.net These fragments are not random degradation products but functional molecules involved in processes such as the regulation of gene expression and ribosome biogenesis. nih.gov

Notably, m1A modification is frequently found in 3'-tRFs (also known as 3'-tsRNAs), which are derived from the 3' end of tRNAs. nih.gov A common site for this modification is position 58 of the precursor tRNA, which is located in the T-loop. nih.gov The presence of m1A at this position appears to be crucial for the function of certain tRFs. For instance, in bladder cancer, the m1A modification on a subset of tRFs, regulated by the TRMT6/TRMT61A methyltransferase complex, can prevent these tRFs from silencing target genes involved in the unfolded protein response. nih.gov This suggests that m1A can act as a functional switch, modulating the gene silencing activity of tRFs. researchgate.netnih.gov The demethylase ALKBH3 has also been shown to regulate the cleavage of tRNAs to produce tRFs by removing m1A modifications. mdpi.commdpi.com

MicroRNAs (miRNAs)

The epitranscriptomic landscape of microRNAs (miRNAs), which are key regulators of post-transcriptional gene silencing, is also known to include various chemical modifications. nih.govthno.org While N6-methyladenosine (m6A) is a more extensively studied modification in the context of miRNA processing, evidence for the presence of m1A is also emerging. nih.govresearchgate.net

Studies have identified m1A in mature miRNAs. nih.govresearchgate.net For example, analysis of small RNAs in gastric cancer cell lines revealed the presence of m1A, suggesting its potential involvement in disease-specific regulatory mechanisms. nih.gov However, compared to its role in tRNA and mRNA, the precise location, prevalence, and functional consequences of m1A in the broader context of miRNA biogenesis and function are still under investigation.

Vault RNAs (vtRNAs) and Small Nucleolar RNAs (snoRNAs)

Current research has not extensively documented the presence of this compound in vault RNAs (vtRNAs) or small nucleolar RNAs (snoRNAs). researchgate.net Vault RNAs are components of the large vault ribonucleoprotein complex and have been linked to processes like nucleocytoplasmic transport. researchgate.net The processing of vtRNAs into smaller regulatory RNAs is known to be influenced by other modifications, such as 5-methylcytosine (B146107) (m5C). thno.orgresearchgate.netfrontiersin.org

Small nucleolar RNAs primarily function to guide the chemical modification (specifically 2'-O-methylation and pseudouridylation) of other RNA molecules like rRNA and snRNAs. csic.eswikipedia.orgoup.com While snoRNAs themselves undergo modification, m1A has not been identified as a common or functionally significant modification within this class of ncRNAs to date. wikipedia.orgresearchgate.net

Interactive Table of m1A in Other Small Non-coding RNAs

| RNA Type | Presence of m1A | Context-Specific Localization & Findings | Putative Function |

| tRNA-Derived Fragments (tRFs) | High | Frequently found in 3'-tRFs, originating from position 58 (T-loop) of the precursor tRNA. nih.govnih.gov Levels can be regulated by enzymes like TRMT6/TRMT61A and ALKBH3. nih.govmdpi.com | Modulates the gene silencing activity of tRFs; involved in cellular stress responses. researchgate.netnih.gov |

| MicroRNAs (miRNAs) | Detected | Identified in mature miRNAs in specific contexts, such as gastric cancer cell lines. nih.gov | The precise function is still largely under investigation but may be involved in disease-related gene regulation. nih.govresearchgate.net |

| Vault RNAs (vtRNAs) | Not prominently detected | Research to date has not provided strong evidence for m1A modification. Other modifications like m5C are known to be involved in their processing. researchgate.netfrontiersin.org | Not applicable based on current findings. |

| Small Nucleolar RNAs (snoRNAs) | Not prominently detected | No significant evidence for widespread m1A modification in snoRNAs has been reported. wikipedia.orgresearchgate.net | Not applicable based on current findings. |

Enzymatic Regulation of N1 Methyladenosine Homeostasis

"Writer" Methyltransferases

"Writer" enzymes, or methyltransferases, are responsible for catalyzing the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the N1 position of adenine (B156593) residues in RNA. mdpi.com Several distinct methyltransferases have been identified, each with specific subcellular localizations and substrate preferences, targeting tRNA, rRNA, and mRNA. frontiersin.orgacs.org

The primary writer of m1A in the cytoplasm is the TRMT6/TRMT61A complex. mdpi.comoup.com This complex is a heterotetramer, composed of two catalytic subunits (TRMT61A) and two non-catalytic subunits (TRMT6). oup.comresearchgate.net The division of labor within the complex is precise: TRMT61A contains the SAM-binding site and performs the catalytic methyl transfer, while TRMT6 is essential for binding the substrate tRNA. oup.comresearchgate.netoup.com

The TRMT6/TRMT61A complex methylates the vast majority of cytoplasmic tRNAs at adenosine (B11128) 58 (m1A58), a modification critical for the structural stability of the tRNA's T-loop. mdpi.comoup.com Beyond its primary role with tRNAs, the complex can also install m1A modifications on a subset of nuclear-encoded mRNAs. These target mRNAs often contain a sequence motif, GUUCRA (where R is A or G), and a T-loop-like secondary structure that mimics the feature recognized by the complex in tRNAs. mdpi.comoup.comnih.gov This modification on mRNA has been linked to the regulation of translation. oup.comresearchgate.net

Table 1: Key Features of the TRMT6/TRMT61A Complex

| Feature | Description |

|---|---|

| Composition | Heterotetramer of TRMT6 and TRMT61A subunits. |

| Subunit Roles | TRMT61A: Catalytic subunit, binds S-adenosyl-L-methionine (SAM). TRMT6: Non-catalytic, required for tRNA substrate binding. | | Location | Cytoplasm. | | Primary Substrates | Cytoplasmic tRNAs (at position A58). | | Secondary Substrates | Nuclear-encoded mRNAs with a T-loop-like structure and GUUCRA motif. | | Function | Stabilizes tRNA structure; regulates mRNA translation. mdpi.comoup.comresearchgate.net |

TRMT61B is a key m1A methyltransferase located in the mitochondria. mdpi.comgenecards.org It is functionally homologous to the TRMT6/TRMT61A complex but operates independently. TRMT61B is responsible for installing the m1A modification at position 58 (m1A58) in various mitochondrial tRNAs (mt-tRNAs), including those for Leucine, Lysine (B10760008), and Serine. genecards.orguniprot.org

In addition to its role in modifying mt-tRNAs, TRMT61B also targets mitochondrial ribosomal RNA (rRNA) and messenger RNA (mRNA). genecards.orguniprot.org It has been shown to catalyze the formation of m1A at position 947 of the mitochondrial 16S rRNA, a modification likely important for the structure and function of the mitoribosome. uniprot.orgresearchgate.net Furthermore, TRMT61B can methylate certain mitochondrial mRNAs, such as MT-ND5, which can interfere with mitochondrial translation. genecards.orguniprot.org

TRMT10C, also known as MRPP1, is another crucial mitochondrial methyltransferase. acs.orgmdpi.com A remarkable feature of TRMT10C is its dual specificity; it can catalyze the formation of both N1-methyladenosine (m1A) and N1-methylguanosine (m1G) at position 9 of mitochondrial tRNAs. acs.orgmdpi.com This modification at position 9 is vital for the correct folding and stability of mt-tRNAs. mdpi.com

TRMT10C also plays a role in the broader context of mitochondrial RNA processing. It has been identified as a component of the mitochondrial RNase P complex, which is involved in the 5'-end processing of precursor tRNAs. mdpi.com Like TRMT61B, TRMT10C has also been implicated in methylating mitochondrial mRNA. Specifically, it can install a single m1A modification in the MT-ND5 mRNA, with methylation levels observed to be highly tissue-specific and developmentally regulated, leading to translational repression. acs.org

Ribosomal RNA Processing 8 (RRP8), also known as Nucleomethylin (NML) in mammals, is the methyltransferase responsible for m1A modification in the large subunit of ribosomal RNA (rRNA). biologists.comresearchgate.net In yeast, Rrp8p methylates adenosine at position 645 (A645) in the 25S rRNA. oup.com The human homolog, NML/RRP8, is required for the m1A modification in the 28S rRNA at position A1309. biologists.com

This modification is not only a structural feature but is also functionally linked to ribosome biogenesis. biologists.comoup.com The activity of RRP8 is important for the formation of the 60S ribosomal subunit. biologists.com Depletion of NML/RRP8 has been shown to impair ribosome production and can activate p53-dependent pathways, thereby linking rRNA modification directly to cell proliferation control. biologists.com

While the TRMT and RRP8 families represent the major known m1A writers, research suggests the existence of other enzymes with this function. In Saccharomyces cerevisiae, in addition to Rrp8p modifying position A645, a previously uncharacterized protein, YBR141C, was identified as the methyltransferase Bmt2 (Base methyltransferase of 25S RNA). d-nb.info Bmt2 is responsible for the second m1A modification in 25S rRNA at position A2142. d-nb.info The discovery of Bmt2 was achieved through systematic screening of deletion mutants of putative RNA methyltransferases. d-nb.info

In bacteria, the enzyme TrmI is responsible for m1A58 methylation and functions as a homotetramer, suggesting an evolutionary link to the eukaryotic TRMT6/TRMT61A complex. nih.gov The ongoing search for new m1A methyltransferases, particularly for the remaining unmodified m1A sites in various organisms and RNA types, involves homology searches and screening of uncharacterized putative methyltransferases. illinois.edu These studies highlight that the complete catalog of m1A writers may not yet be fully realized.

RRP8: Ribosomal RNA-Processing Related Methylation

"Eraser" Demethylases

The m1A modification is reversible, a process mediated by "eraser" enzymes that belong to the AlkB homolog (ALKBH) family of dioxygenases. mdpi.comnih.gov These enzymes remove the methyl group from the N1 position of adenine, restoring it to its unmodified state and thereby providing a dynamic layer of epitranscriptomic regulation. nih.govnih.gov

The primary m1A demethylases identified in humans are ALKBH1 and ALKBH3, with the fat mass and obesity-associated protein (FTO) also showing some activity towards m1A. mdpi.comresearchgate.net

ALKBH1 : This enzyme is predominantly a tRNA demethylase. nih.govptbioch.edu.pl It removes m1A modifications, particularly from position 58 (m1A58), in a variety of tRNAs, including the initiator methionine tRNA (tRNAiMet). nih.govnih.gov By demethylating tRNA, ALKBH1 can attenuate translation initiation and elongation, and this process is responsive to cellular nutrient status, such as glucose availability. nih.govresearchgate.net

ALKBH3 : Initially known for its role in repairing alkylated DNA, ALKBH3 is now recognized as the only known mRNA m1A demethylase in humans. nih.govnih.gov It can also demethylate m1A and N3-methylcytosine (m3C) in tRNA. mdpi.comnih.gov The demethylation of m1A in the 5' UTR of mRNA by ALKBH3 suggests it has a role in regulating transcription and translation. nih.gov

FTO : While FTO is primarily known as an m6A demethylase, it has also been found to possess demethylase activity towards m1A. mdpi.com

The existence of these eraser enzymes underscores the dynamic nature of m1A modification, allowing cells to fine-tune RNA function in response to developmental cues and environmental signals. nih.gov

Table 2: Primary m1A Demethylases and Their Substrates

| Eraser Enzyme | Primary Substrate(s) | Cellular Location | Key Function |

|---|---|---|---|

| ALKBH1 | tRNA (specifically m1A58) | Cytoplasm | Regulates translation initiation and elongation in response to nutrient availability. nih.govptbioch.edu.plresearchgate.net |

| ALKBH3 | mRNA, tRNA | Nucleus/Cytoplasm | Removes m1A from mRNA, influencing gene expression; repairs alkylation damage. nih.govnih.gov |

| FTO | m6A (primary), m1A | Nucleus/Cytoplasm | Primarily an m6A eraser, but also shows activity against m1A. mdpi.com |

Compound Information

Table 3: List of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 1-Methyladenosine | 44196 |

| S-adenosyl-L-methionine | 34755 |

| Adenosine | 60961 |

| Guanosine | 135398633 |

| N1-methylguanosine | 114781 |

| N3-methylcytosine | 71403 |

ALKBH1: Demethylation in tRNAs and Functional Impact

ALKBH1 is recognized as the first identified tRNA demethylase in mammals. nih.govnih.govnih.gov Its primary function is to remove the methyl group from m1A found in various transfer RNAs (tRNAs), with a notable specificity for m1A at position 58 (m1A58) located in the T-loop of the tRNA structure. metabolomicsworkbench.orgsketchfab.com This modification site is crucial for tRNA stability and function. sketchfab.com

The demethylation of tRNA by ALKBH1 has a significant impact on protein synthesis. By removing the m1A mark, particularly from the initiator tRNA (tRNAiMet), ALKBH1 can attenuate the initiation of translation. sketchfab.comnih.govnih.gov This enzymatic activity also decreases the recruitment of tRNAs to polysomes, thereby affecting translation elongation. nih.gov This regulatory process is not static; it is a dynamic response to cellular conditions, such as glucose availability, highlighting a mechanism for post-transcriptional gene expression control through reversible tRNA methylation. nih.govnih.govnih.gov The removal of m1A by ALKBH1 can also destabilize the tRNA structure, making it more susceptible to cleavage. nih.gov

ALKBH3: mRNA and tRNA Demethylase Activity

ALKBH3 is another vital m1A demethylase with a broader substrate range than ALKBH1, acting on both messenger RNA (mRNA) and tRNA. sketchfab.comciteab.comuni-freiburg.de In addition to m1A, ALKBH3 can also demethylate 3-methylcytidine (B1283190) (m3C) in tRNA. uni-freiburg.defishersci.ie

In the context of mRNA, ALKBH3-mediated demethylation influences transcript stability. dsmz.de Depletion of ALKBH3 leads to an increase in m1A levels, which can result in the destabilization of mRNAs that contain this mark, suggesting a complex regulatory role. dsmz.de For tRNA, the demethylase activity of ALKBH3 renders the tRNA more sensitive to cleavage by the ribonuclease angiogenin (B13778026) (ANG). uni-freiburg.defishersci.ca This cleavage results in the production of tRNA-derived small RNAs (tDRs), which have been implicated in promoting cancer cell proliferation, migration, and invasion. uni-freiburg.defishersci.ca The enzymatic kinetics of ALKBH3 are comparable to ALKBH1, and it shows a preference for structured loop RNAs over linear sequences. fishersci.ie

ALKBH7 and FTO: Emerging Roles in m1A Demethylation

While ALKBH1 and ALKBH3 are the most prominent m1A erasers, ALKBH7 and the fat mass and obesity-associated protein (FTO) also contribute to m1A homeostasis.

ALKBH7 is uniquely located within the mitochondria. citeab.comepa.gov Its function is to demethylate m1A in nascent polycistronic mitochondrial RNA, specifically targeting residues within the precursor regions of mitochondrial tRNAs like mt-tRNALeu1. citeab.comepa.gov This role highlights the compartment-specific regulation of RNA modifications within the cell.

FTO was the first RNA demethylase to be discovered, initially characterized by its ability to remove N6-methyladenosine (m6A). fishersci.ca Subsequent research revealed that FTO also possesses demethylase activity towards m1A, particularly in tRNAs. sketchfab.comguidetopharmacology.orgciteab.comscielo.br By catalyzing the demethylation of m1A in tRNA, FTO can directly inhibit translation, which in turn can suppress the proliferation and survival of tumor cells. guidetopharmacology.orgscielo.br

Mechanisms of m1A Demethylation

The demethylation of this compound by the ALKBH and FTO enzymes is an oxidative process. These enzymes are part of the superfamily of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases. metabolomicsworkbench.orgcenmed.com The catalytic mechanism requires molecular oxygen, Fe(II) as a cofactor, and 2-oxoglutarate as a co-substrate. nih.gov ALKBH enzymes utilize this system to hydroxylate the methyl group on the N1 position of adenosine, leading to its removal as formaldehyde (B43269) and the restoration of the original adenosine base. This reaction makes the m1A modification reversible, allowing for dynamic regulation of RNA function in response to cellular signals.

"Reader" Proteins and Effectors

The biological functions of m1A modifications are executed by a class of proteins known as "readers," which specifically recognize and bind to the m1A-modified site on an RNA molecule. sketchfab.comguidetopharmacology.org This interaction is a critical step that dictates the downstream fate of the modified RNA, influencing processes such as RNA stability, splicing, and translation. sketchfab.comresearchgate.netmetabolomicsworkbench.org

RNA-Binding Proteins (RBPs) Interacting with m1A

A variety of RNA-Binding Proteins (RBPs) have been identified that interact with m1A. researchgate.netguidetopharmacology.org The recognition of m1A by these proteins is often dependent on the surrounding sequence and the structural context of the RNA. researchgate.netmetabolomicsworkbench.org The interaction between an RBP and a modified RNA can be highly specific and is fundamental to the regulation of gene expression at the post-transcriptional level. researchgate.netguidetopharmacology.org While the YTH domain family is a prominent group of m1A readers, other proteins, such as HRSP12, have also been shown to recognize m1A, demonstrating the complexity of the m1A interactome. thno.orgresearchgate.net

YTH Domain-Containing Proteins (e.g., YTHDF2) and Downstream Effects

The YTH domain-containing family of proteins, which includes YTHDF1, YTHDF2, and YTHDF3, are the best-characterized readers of m1A. sketchfab.comnih.govnih.gov These proteins were initially discovered as readers for the more abundant m6A modification but were subsequently found to bind directly to m1A as well. nih.govnih.govnih.gov

YTHDF2 is a key reader protein that links m1A modification to RNA decay. Structural and biochemical studies have shown that YTHDF2 uses a conserved hydrophobic pocket within its YTH domain to recognize the m1A mark, the same pocket it uses for m6A binding. nih.govnih.govusp.br Upon binding to an m1A-modified mRNA, YTHDF2 recruits the cellular mRNA decay machinery. This action promotes the destabilization and subsequent degradation of the transcript. dsmz.denih.gov Consequently, the depletion of YTHDF2 in cells leads to an increased abundance and a longer half-life of m1A-containing mRNAs. dsmz.deusp.br

Research has also uncovered cooperative effects between different RNA modifications. For instance, the RBP HRSP12 can recognize m1A and in turn promote a more efficient interaction of YTHDF2 with a nearby m6A mark on the same transcript, accelerating mRNA degradation. thno.orgresearchgate.net This indicates a sophisticated crosstalk between different epitranscriptomic marks in regulating gene expression.

Research Findings on 1-Methyladenosine Regulation

| Category | Protein | RNA Target | Function/Effect | Key Findings |

|---|---|---|---|---|

| Erasers (Demethylases) | ALKBH1 | tRNA (esp. m1A58) | Demethylation | Regulates translation initiation and elongation by removing m1A from tRNA, a process responsive to glucose levels. nih.govnih.govnih.gov |

| ALKBH3 | mRNA, tRNA | Demethylation | Removes m1A from mRNA and tRNA; demethylation of tRNA makes it susceptible to cleavage by angiogenin, generating tDRs. uni-freiburg.defishersci.ca | |

| ALKBH7 | Mitochondrial pre-tRNA | Demethylation | Functions specifically within mitochondria to demethylate m1A in nascent mitochondrial RNAs. citeab.comepa.gov | |

| FTO | tRNA | Demethylation | Initially known as an m6A eraser, it also demethylates m1A in tRNA, leading to inhibition of translation. sketchfab.comguidetopharmacology.orgscielo.br | |

| Readers (Effectors) | YTHDF1/3 | mRNA | Binding/Recognition | Recognize m1A and are implicated in regulating translation. sketchfab.comnih.govnih.gov |

| YTHDF2 | mRNA | Binding/Recognition | Binds to m1A-modified mRNA and recruits decay machinery, leading to transcript destabilization and degradation. dsmz.denih.gov |

The cellular concentration of this compound (m1A) is dynamically managed by two opposing classes of enzymes: "writers" that install the modification and "erasers" that remove it. epa.govbrightpathlabs.com This reversible process allows for precise control over the location and abundance of m1A on various RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). thegoodscentscompany.comnih.gov

Writers (Methyltransferases): The "writer" enzymes, or methyltransferases, are responsible for catalyzing the transfer of a methyl group from a donor molecule, S-adenosylmethionine, to the N1 position of adenine residues on RNA. nih.govnih.gov Several methyltransferases have been identified to have m1A writer activity. The TRMT6/TRMT61A complex is a key writer for m1A at position 58 of cytoplasmic tRNAs. brightpathlabs.comthegoodscentscompany.com In mitochondria, TRMT61B and TRMT10C are the primary methyltransferases. brightpathlabs.comthegoodscentscompany.com TRMT61B is responsible for m1A58 modification in mitochondrial tRNAs and has also been shown to methylate mitochondrial rRNA. epa.govbrightpathlabs.com TRMT10C specifically catalyzes the m1A modification at position 9 of mitochondrial tRNAs. brightpathlabs.comthegoodscentscompany.com Other identified m1A methyltransferases include NML, BMT2, and MTR1. brightpathlabs.comcenmed.com

Erasers (Demethylases): The removal of the m1A modification is carried out by "eraser" enzymes, which are demethylases. epa.govbrightpathlabs.com These enzymes belong to the AlkB homolog (ALKBH) family of α-ketoglutarate-dependent dioxygenases. wikipedia.org ALKBH1 and ALKBH3 are well-characterized m1A demethylases. epa.govuni.lu ALKBH1 primarily removes m1A from cytoplasmic tRNA, thereby influencing tRNA stability and translation initiation. epa.govwikipedia.org ALKBH3 has been shown to demethylate m1A in both tRNA and mRNA. epa.govwikipedia.orgguidetopharmacology.org Another member of this family, ALKBH7, functions in the mitochondria. wikipedia.org The fat mass and obesity-associated protein (FTO), initially identified as an m6A demethylase, has also been found to possess the ability to erase m1A modifications. brightpathlabs.comwikipedia.org

Below is an interactive table summarizing the key enzymes involved in m1A homeostasis.

| Role | Enzyme | Cellular Location | Primary Target(s) | Function |

| Writer | TRMT6/TRMT61A | Cytoplasm | tRNA (position 58) | Adds m1A modification, enhancing translation. brightpathlabs.comthegoodscentscompany.com |

| Writer | TRMT61B | Mitochondria | mt-tRNA, mt-rRNA | Adds m1A modification. epa.govbrightpathlabs.combrightpathlabs.com |

| Writer | TRMT10C | Mitochondria | mt-tRNA (position 9) | Adds m1A modification. brightpathlabs.comthegoodscentscompany.com |

| Eraser | ALKBH1 | Cytoplasm | tRNA | Removes m1A, affecting tRNA stability and translation. epa.govwikipedia.org |

| Eraser | ALKBH3 | Cytoplasm | tRNA, mRNA | Removes m1A modification. epa.govwikipedia.orgguidetopharmacology.org |

| Eraser | ALKBH7 | Mitochondria | Mitochondrial RNA | Removes m1A modification. wikipedia.org |

| Eraser | FTO | Nucleus/Cytoplasm | mRNA, tRNA | Removes m1A modification. brightpathlabs.comwikipedia.org |

Mechanisms of m1A-Mediated Signal Transduction

The m1A modification transduces signals and elicits cellular responses primarily by altering the structural and interactive properties of RNA molecules. This is achieved through direct structural changes, the recruitment of specific binding proteins, and the subsequent impact on RNA metabolism, particularly translation. epa.govbrightpathlabs.com

Reader Proteins: The cellular effects of m1A are often mediated by a class of proteins known as "readers," which specifically recognize and bind to the m1A modification. epa.govbrightpathlabs.com The YTH domain-containing family proteins, including YTHDF1, YTHDF2, YTHDF3, and YTHDC1, have been identified as readers for m1A. wikipedia.orgepa.gov Although these proteins also bind to the more abundant N6-methyladenosine (m6A) modification, they can directly interact with m1A-containing RNA. wikipedia.orgepa.gov The binding of these reader proteins can influence various aspects of RNA metabolism, including stability, degradation, and translation efficiency. brightpathlabs.comcenmed.com For example, the binding of YTHDF1/eRF1 to an m1A site can promote the release of mRNA from the ribosome complex, thereby regulating translation elongation. brightpathlabs.com

| Reader Protein | Function | Reported Interaction |

| YTHDF1 | Promotes protein translation. epa.gov | Binds to m1A-modified RNA; can regulate translation elongation. brightpathlabs.comepa.gov |

| YTHDF2 | Affects RNA transcript stability. flybase.org | Binds to m1A-modified RNA. wikipedia.orgepa.gov |

| YTHDF3 | Works with YTHDF1 to promote translation. | Binds to m1A-modified RNA. wikipedia.orgepa.gov |

| YTHDC1 | Role in nuclear RNA processes. | Binds to m1A-modified RNA. wikipedia.orgepa.gov |

Impact on Translation: The position of the m1A modification on an mRNA transcript plays a critical role in determining its effect on translation. epa.gov

5' UTR Modification: When located in the 5' untranslated region (UTR), particularly at the first nucleotide of the transcript, m1A generally promotes translation. epa.gov It is thought to do this by destabilizing secondary structures in the 5'UTR, which facilitates ribosome scanning and translation initiation. wikipedia.org

Coding Sequence (CDS) Modification: In contrast, when m1A is located within the protein-coding sequence (CDS), it tends to inhibit translation. epa.govwikipedia.org The modification can block Watson-Crick base pairing, which interferes with the codon-anticodon interaction and can stall the ribosome. epa.gov

tRNA/rRNA Modification: Modifications on tRNA and rRNA are also integral to the translation process. The m1A58 modification in tRNA is critical for stabilizing its structure, and m1A-modified tRNAs may be preferentially recruited to ribosomes, promoting translation elongation. epa.govwikipedia.org In mitochondria, m1A modifications in both tRNA and rRNA are important for promoting protein synthesis. epa.gov

Furthermore, m1A can influence other regulatory mechanisms, such as mediating the competing endogenous RNA (ceRNA) network, where modifications in the 3'UTR of an mRNA can prevent miRNA binding. brightpathlabs.comuni.lugenesilico.pl

Functional Significance of N1 Methyladenosine in Cellular Processes

Regulation of Gene Expression

N1-methyladenosine is a key player in the intricate process of gene expression regulation. nih.govnih.gov Its influence extends to multiple stages of an mRNA's life, from its stability to the efficiency with which it is translated into a protein. nih.govnih.gov The location of the m1A modification within the mRNA molecule is a critical determinant of its specific regulatory effect. mdpi.com

Influence on Messenger RNA Stability

The stability of an mRNA molecule, which dictates how long it persists in the cell, is a crucial factor in determining the amount of protein produced. The m1A modification can influence this stability. nih.gov For instance, the demethylase ALKBH3, an "eraser" of m1A, has been shown to increase the stability of certain mRNAs, such as that of the E2F1 transcription factor, by removing the m1A mark. pnas.org This suggests that the presence of m1A can, in some contexts, mark an mRNA for degradation. Conversely, in other situations, m1A modification, particularly in the 5' untranslated region (5' UTR), is thought to promote translation by enhancing mRNA stability. nih.gov

Modulation of Translational Efficiency

The efficiency of translation, the process of synthesizing a protein from an mRNA template, is another critical control point in gene expression. This compound has been shown to modulate this process in a location-dependent manner. mdpi.comcd-genomics.com

The 5' untranslated region (5' UTR) of an mRNA is a key regulatory region for the initiation of translation. The presence of m1A in this region has been generally associated with enhanced translation. mdpi.commdpi.com Studies have revealed that m1A is enriched in the 5' UTRs of mRNAs, particularly near the start codon. nih.govepigenie.com This modification is thought to promote translation initiation by resolving secondary structures in the 5' UTR that might otherwise impede the binding of the ribosome. mdpi.com The positive charge introduced by the m1A modification can disrupt the Watson-Crick base pairing that forms these structures. nih.govmdpi.com Some research even suggests that m1A modification at the very first nucleotide of the mRNA (the +1 position) has a particularly strong promoting effect on translation. nih.gov

In contrast to its role in the 5' UTR, the presence of this compound within the coding sequence (CDS) of an mRNA, the portion that directly codes for the protein, generally has an inhibitory effect on translation. mdpi.comsemanticscholar.org The m1A modification, by disrupting the standard Watson-Crick base pairing, can interfere with the codon-anticodon interaction between the mRNA and the tRNA during translation elongation. nih.govmdpi.com This interference can lead to ribosomal stalling or premature termination of translation. mdpi.com Studies using synthetic mRNAs have demonstrated that a single m1A within the CDS can significantly reduce protein synthesis. semanticscholar.org For example, the presence of m1A within a lysine (B10760008) codon (AAA) completely blocked protein synthesis. semanticscholar.org

Impact of m1A in 5' UTR on Translation Initiation

Role in Alternative Splicing

Alternative splicing is a process that allows a single gene to code for multiple proteins by selectively including or excluding certain exons (the coding regions of a gene). While the role of other RNA modifications like N6-methyladenosine (m6A) in splicing is more established, emerging evidence suggests that m1A may also play a role. mdpi.comelifesciences.org The "reader" proteins that bind to m1A can recruit splicing factors, potentially influencing which exons are included in the final mRNA. mdpi.com One study in zebrafish brains indicated a partial involvement of internal m1A modifications in mRNA splicing. researchgate.net

Response to Cellular Stress

Cells have evolved intricate mechanisms to respond and adapt to various forms of stress, such as heat shock, oxidative stress, and nutrient deprivation. nih.govoup.com this compound has emerged as a significant player in these cellular stress responses. epigenie.comnih.gov

Under stressful conditions, the cell often halts the translation of most "housekeeping" genes to conserve energy and resources for the production of stress-protective proteins. nih.govoup.com This is often accompanied by the formation of stress granules (SGs), which are dense aggregates of stalled translation initiation complexes, including mRNAs and RNA-binding proteins. nih.govoup.com

Several studies have shown that m1A levels on mRNA increase in response to stress. epigenie.comoup.com Furthermore, both m1A-modified mRNAs and the enzymes that add the m1A mark (the TRMT6/61A complex) have been found to accumulate in stress granules. nih.govoup.comoup.com This suggests a direct role for m1A in the stress response.

Participation in Stress Granule (SG) Formation and Dynamics

Developmental and Differentiation Processes

This compound methylation is not only critical for stress responses but also plays a fundamental role in regulating gene expression during organismal development and cellular differentiation. nih.govnih.gov

The proper formation of an embryo relies on tightly controlled gene expression programs, and m1A modification is an important layer of this regulation. nih.gov A key example of its role is in embryonic erythropoiesis, the process of producing red blood cells. nih.govdntb.gov.ua Studies have shown that the enzyme Nucleomethylin (NML) is responsible for catalyzing the formation of m1A in 28S ribosomal RNA (rRNA). nih.govnih.gov The deficiency of NML in mouse embryos leads to embryonic lethality, with most deficient embryos showing severe growth retardation and a marked impairment of erythropoiesis. nih.govdntb.gov.ua

This phenotype is linked to the role of m1A in ribosome formation. The dramatic reduction of m1A in rRNA within NML-deficient cells is thought to impair protein synthesis. nih.gov Embryonic erythropoiesis is a highly proliferative process that is particularly sensitive to defects in protein production. nih.govdntb.gov.ua Therefore, the m1A modification of rRNA by NML is essential for the robust ribosome biogenesis required to support the high demand for protein synthesis during red blood cell development in the embryo. nih.govnih.gov

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process involves significant changes in gene expression, and RNA modifications like m1A are emerging as key regulators. nih.govnih.govarraystar.com The m1A modification can influence various stages of RNA metabolism, including RNA stability and translation efficiency, thereby affecting the protein landscape of the cell as it differentiates. nih.govnih.gov

For example, m1A modification is involved in the regulation of mesenchymal stem cell differentiation. researchgate.net The dynamic addition and removal of m1A by writers and erasers can fine-tune the expression of genes that are critical for lineage commitment and the acquisition of specialized cell functions. nih.govarraystar.com

The functional significance of m1A extends to organ-specific developmental programs in plants, such as fruit ripening. researchgate.net In tomato, a model species for studying fleshy fruit development, m1A modifications are prevalent in mRNA and are dynamically regulated during the ripening process. researchgate.net

| Developmental Process | Specific Context | Role of m1A | Key Findings | References |

|---|---|---|---|---|

| Embryonic Development | Erythropoiesis (Red Blood Cell Formation) | Essential for proper ribosome biogenesis and protein synthesis. | Deficiency of the m1A writer NML, which modifies rRNA, leads to impaired erythropoiesis and embryonic lethality in mice. | nih.govnih.govdntb.gov.ua |

| Cellular Differentiation | General cellular specialization | Regulates gene expression programs that define cell fate. | m1A modification is implicated in processes such as mesenchymal stem cell differentiation. | nih.govnih.govresearchgate.net |

| Organ-Specific Development | Fruit Ripening (Tomato) | Positively impacts the expression of key ripening-related genes. | m1A levels decrease during ripening, and these changes are correlated with the expression of ethylene (B1197577) pathway genes. A ripening-impaired mutant shows lower m1A levels. | researchgate.net |

Other Biological Functions

Regulation of Non-coding RNA Mechanisms (e.g., lncRNA-RBP interactions, circRNA translation)

This compound (m1A) modification extends beyond messenger RNA (mRNA) to non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs), where it plays a crucial role in regulating their functions. nih.govmdpi.comnih.gov The introduction of a methyl group at the N1 position of adenosine (B11128) imparts a positive charge at physiological pH, which can disrupt Watson-Crick base pairing, alter RNA secondary and tertiary structures, and consequently influence interactions with RNA-binding proteins (RBPs). mdpi.commdpi.com

Long Non-coding RNA (lncRNA) - RBP Interactions:

Circular RNA (circRNA) Translation:

Circular RNAs are covalently closed RNA molecules that are generally considered non-coding because they lack the 5' cap structure required for canonical translation initiation. oup.com However, increasing evidence suggests that some circRNAs can be translated into proteins through cap-independent mechanisms. nih.govijbs.com While N6-methyladenosine (m6A) is a well-studied modification that can drive circRNA translation, recent findings indicate that m1A may also contribute to this process. oup.compreprints.org It is hypothesized that m1A modification within a circRNA could create an internal ribosome entry site (IRES)-like element or recruit specific initiation factors, thereby facilitating ribosome binding and translation. oup.compreprints.org Studies exploring the m1A landscape have identified this modification in circRNAs and suggested its potential role in regulating circRNA translation, particularly under specific cellular conditions like oxygen-glucose deprivation/reoxygenation in neurons. elifesciences.orgresearchgate.net

Influence on Mitochondrial Translation and Function

This compound is a prevalent modification within the mitochondrial transcriptome, found on both mitochondrial-encoded mRNA (mt-mRNA) and mitochondrial tRNA (mt-tRNA). oup.comoup.com Its presence has a profound and often dichotomous impact on mitochondrial gene expression and function.

Regulation of Mitochondrial Translation:

The effect of m1A on mitochondrial translation is highly dependent on the type of RNA modified and the location of the modification.

Inhibition via mt-mRNA Modification: When m1A is located within the coding sequence (CDS) of mitochondrial mRNAs, it generally acts as an inhibitor of translation. oup.comnih.gov The methyl group on the Watson-Crick face of the adenosine base can stall the mitochondrial ribosome (mitoribosome) during the decoding process, leading to reduced synthesis of the corresponding mitochondrial protein. oup.combiorxiv.org For example, m1A methylation at position 1374 of the mitochondrial ND5 mRNA has been shown to impede the effective translation of the ND5 protein, a core subunit of Complex I of the electron transport chain. biorxiv.org This inhibition is a key regulatory mechanism controlling the output of mitochondrial protein synthesis. oup.comoup.com

Promotion via mt-tRNA Modification: In contrast, m1A modifications in mitochondrial tRNAs are often essential for their proper structure and function, thereby promoting translation. nih.gov The m1A9 modification in human mitochondrial tRNALys is critical for its correct folding into the standard cloverleaf structure. mdpi.com Similarly, the m1A58 modification in mt-tRNALys has been shown to significantly increase mitochondrial protein synthesis. nih.govmdpi.com These modifications ensure the stability and proper function of mt-tRNAs, which are essential adaptors in the translation process. The demethylase ALKBH7 specifically erases certain m1A modifications on mitochondrial tRNAs, highlighting a dynamic regulatory control. nih.gov

Impact on Mitochondrial Function:

Dysregulation of m1A methylation in mitochondria has been linked to cellular dysfunction and disease. The TRMT10C methyltransferase-mediated m1A methylation of ND5 mRNA, leading to reduced ND5 protein levels, has been implicated in mitochondrial Complex I dysfunction, a pathological feature of Alzheimer's disease. biorxiv.org This demonstrates a direct link between a specific m1A modification event and a decline in mitochondrial respiratory capacity.

The table below summarizes the dual roles of m1A in mitochondrial translation.

| Modified RNA | Location of m1A | Effect on Translation | Specific Example |

| mt-mRNA | Coding Sequence (CDS) | Inhibition | m1A in ND5 transcript impedes its translation. biorxiv.org |

| mt-tRNA | Position 9 (e.g., tRNALys) | Promotion (via proper folding) | m1A9 is indispensable for the cloverleaf structure of mt-tRNALys. mdpi.com |

| mt-tRNA | Position 58 (e.g., tRNALys) | Promotion | m1A58 in mt-tRNALys strongly increases protein synthesis. nih.govmdpi.com |

Advanced Methodologies for N1 Methyladenosine Detection and Mapping

Global Quantification Techniques

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) for m1A is a competitive immunoassay designed for the rapid detection and quantification of total m1A. cellbiolabs.comraybiotech.comcellbiolabs.com In this assay, a microplate is pre-coated with m1A-BSA conjugate. mybiosource.com Samples containing unknown amounts of m1A and a known m1A standard are added to the wells. An anti-m1A antibody is then introduced, which competes for binding to the m1A in the sample and the m1A coated on the plate. mybiosource.com The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which catalyzes a colorimetric reaction. raybiotech.commybiosource.com The intensity of the resulting color is inversely proportional to the amount of m1A in the sample, allowing for quantification by comparison to a standard curve. raybiotech.comcellbiolabs.com This method is sensitive, with some kits able to detect m1A levels as low as 2 ng/mL. cellbiolabs.comcellbiolabs.com

Table 1: Characteristics of 1-Methyladenosine (m1A) ELISA Kits

| Feature | Description | Source(s) |

| Assay Type | Competitive Enzyme Immunoassay | raybiotech.com, cellbiolabs.com |

| Sample Types | Urine, Serum, Plasma, Extracted RNA | cellbiolabs.com, raybiotech.com, biocat.com |

| Detection Principle | Colorimetric; signal is inversely proportional to m1A concentration. | raybiotech.com |

| Sensitivity | Approximately 2 ng/mL to 2.544 ng/mL | cellbiolabs.com, raybiotech.com |

| Key Reagents | m1A-coated microplate, Anti-m1A antibody, HRP-conjugated secondary antibody, TMB substrate. | raybiotech.com, mybiosource.com |

Dot Blot Assays

Dot blot assays offer a simple and rapid method for the semi-quantitative and quantitative detection of global m1A levels in RNA and other biological samples. biocat.comabcam.comptglab.com In this technique, total RNA or other samples are spotted onto a nitrocellulose or nylon membrane. abcam.comptglab.com The membrane is then incubated with a specific anti-m1A antibody, which binds to the m1A present in the samples. abcam.comptglab.com A secondary antibody conjugated to an enzyme like HRP is then used for detection via chemiluminescence or a colorimetric reaction. ptglab.com The intensity of the resulting spot is proportional to the amount of m1A in the sample. This method allows for a visual and quantifiable comparison of m1A levels between different samples. biocat.comabcam.com To ensure the specificity of the binding, a control experiment is often performed where the primary antibody is pre-incubated with free m1A nucleoside to inhibit its binding to the membrane-bound RNA. abcam.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside Quantification

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the absolute quantification of m1A. arraystar.comcd-genomics.com This technique involves the enzymatic digestion of RNA into individual nucleosides. cd-genomics.com The resulting mixture of nucleosides is then separated by liquid chromatography and detected by tandem mass spectrometry. cd-genomics.commdpi.com By using a stable isotope-labeled internal standard, such as ¹³C-labeled m1A, precise quantification of the amount of m1A per unit of RNA can be achieved. researchgate.net LC-MS/MS is considered a gold-standard method due to its high specificity and quantitative accuracy, though it does not provide information on the location of the m1A modification within the RNA sequence. nih.gov This technique is invaluable for validating the global m1A levels determined by other methods and for detailed studies of m1A metabolism. nih.gov

Site-Specific and Transcriptome-Wide Mapping Approaches

To understand the functional consequences of m1A modification, it is essential to identify its precise location within RNA molecules. Site-specific and transcriptome-wide mapping approaches have been developed to pinpoint m1A residues at single-nucleotide or near-single-nucleotide resolution.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq/m1A-seq)

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq), also referred to as m1A-seq, is a powerful technique for transcriptome-wide mapping of m1A. cd-genomics.commdpi.comoup.com The method involves fragmenting total RNA and then using an m1A-specific antibody to immunoprecipitate the RNA fragments containing the m1A modification. cd-genomics.comcd-genomics.com These enriched fragments are then sequenced using next-generation sequencing (NGS) technologies. cd-genomics.com By comparing the sequenced fragments from the immunoprecipitated (IP) sample to a control (input) sample that has not been enriched, it is possible to identify regions of the transcriptome that are enriched for m1A. cd-genomics.comoup.com This approach has revealed that m1A is present in thousands of gene transcripts in eukaryotes and is often located in the 5' untranslated region (UTR), particularly around translation initiation sites. cd-genomics.comcd-genomics.com

Table 2: Key Features of MeRIP-seq for m1A Mapping

| Feature | Description | Source(s) |

| Principle | Antibody-based enrichment of m1A-containing RNA fragments followed by high-throughput sequencing. | cd-genomics.com, cd-genomics.com |

| Output | Transcriptome-wide map of m1A-enriched regions (peaks). | oup.com, frontiersin.org |

| Resolution | Provides the location of m1A-enriched regions, which can be further refined to single-nucleotide resolution. | cd-genomics.com, nih.gov |

| Applications | Identification of m1A distribution patterns, discovery of m1A-modified transcripts, and analysis of the relationship between m1A and gene expression. | frontiersin.org, bjbms.org |

Reverse Transcription-Based Methods for Identification (e.g., RT-roadblocks, Mismatch Analysis)

The presence of a methyl group on the N1 position of adenosine (B11128) disrupts the Watson-Crick base-pairing face of the nucleoside. mdpi.com This disruption can impede the progression of reverse transcriptase (RT) during the synthesis of complementary DNA (cDNA), a process central to many RNA sequencing techniques. rna-seqblog.comnih.gov This phenomenon, known as an "RT-roadblock" or "RT-arrest," results in the premature termination of the cDNA strand at or near the site of the m1A modification. nih.govpnas.orgresearchgate.net

In addition to causing the polymerase to stall, the m1A modification can also lead to the misincorporation of nucleotides into the newly synthesized cDNA strand. nih.govresearchgate.net Reverse transcriptase may "read through" the m1A modification but incorporate a non-complementary deoxynucleotide triphosphate (dNTP) opposite the modified base. nih.gov

Both RT-arrest and mismatch signatures can be detected in high-throughput sequencing data and used to map m1A sites at single-nucleotide resolution. researchgate.netoup.com The specific pattern of arrest and misincorporation can be dependent on the sequence context surrounding the m1A modification. nih.govoup.com By analyzing these signatures, researchers can identify potential m1A sites without the need for antibody-based enrichment. researchgate.net Some advanced methods, like m1A-ID-seq, combine antibody enrichment with the analysis of truncation signatures to enhance the precision of m1A site identification. nih.gov

Ligation-Assisted Differentiation for Single-Base Resolution

Ligation-assisted differentiation is a quantitative method for detecting m1A in mRNA with single-base resolution. acs.org This approach leverages the principle that the methyl group on the N1 position of adenosine interferes with the canonical Watson-Crick base pairing between adenosine and uridine (B1682114). acs.orgmdpi.com This disruption significantly reduces the efficiency of certain RNA or DNA ligases in joining adjacent nucleic acid probes hybridized to the RNA template at the site of potential modification. acs.orgnih.gov

The methodology involves the following key steps:

Probe Hybridization: Two specific DNA probes are designed to hybridize to the target RNA sequence, immediately flanking the adenosine site of interest.

Ligation Reaction: A DNA ligase is added to the reaction. If the target adenosine is unmodified, it forms a standard base pair with the uridine in a complementary probe, and the ligase efficiently joins the two DNA probes. However, if the adenosine is methylated (m1A), the distorted base pairing hinders the ligase's activity, resulting in a significantly lower amount of ligated product. acs.orgnih.gov

Quantitative Analysis: The amount of ligated product is quantified using a highly sensitive technique such as quantitative real-time PCR (qPCR). By comparing the ligation efficiency on a target RNA to that of an unmodified control sequence, the abundance of m1A at that specific site can be determined. acs.org

Researchers have screened various ligases to optimize this method, finding that T3 DNA ligase provides excellent discrimination between adenosine and m1A. acs.orgnih.gov This technique has been successfully applied to detect and quantify m1A at specific positions in cellular mRNA, such as at position 1674 of the bromodomain-containing 2 (BRD2) mRNA in HEK293T cells. acs.orgnih.gov Furthermore, studies using this method have revealed significantly decreased m1A levels at this site in lung carcinoma tissues compared to adjacent normal tissues, suggesting a potential role for site-specific m1A modification in carcinogenesis. acs.orgnih.gov

Single-Molecule Real-Time (SMRT) Sequencing for Direct Detection

Single-Molecule Real-Time (SMRT) sequencing, developed by Pacific Biosciences, offers a powerful approach for the direct detection of RNA modifications, including m1A, without the need for chemical labeling or antibody-based enrichment. pacb.comnih.gov This technology observes the activity of a single DNA polymerase enzyme as it synthesizes a complementary strand from a single nucleic acid template in real-time. wikipedia.org

The core of SMRT sequencing is the zero-mode waveguide (ZMW), a nanophotonic structure that illuminates a very small observation volume. wikipedia.org Within each ZMW, a single polymerase is anchored to the bottom. As fluorescently labeled nucleotides are incorporated into the growing strand, they emit a light pulse that is captured by a detector. nih.govwikipedia.org The presence of a modified base in the template strand, such as m1A, can alter the kinetics of the polymerase. pacb.com This includes the duration of the light pulse (pulse width) and the time between successive pulses (interpulse duration).

By analyzing these kinetic signatures, SMRT sequencing can directly identify the location of modified nucleotides within the primary sequence. pacb.comnih.gov Different modifications cause distinct kinetic changes, allowing for their discrimination. pacb.com While initially demonstrated for DNA modifications like N6-methyladenine (m6A) and 5-methylcytosine (B146107) (m5C), the principle is applicable to the direct sequencing of RNA and the detection of m1A. pacb.commdpi.com This method is particularly advantageous due to its long read lengths, which facilitate the mapping of modifications even in complex and repetitive regions of the transcriptome. pacb.comnih.gov

Bioinformatic Analysis of m1A Data

Following high-throughput sequencing, sophisticated bioinformatic analysis is required to process the large datasets, identify m1A sites, and interpret their biological significance.

Peak Calling and Motif Discovery

A primary step in analyzing data from m1A-immunoprecipitation sequencing (m1A-IP-seq or m1A-seq) is "peak calling." This process identifies regions in the transcriptome that are significantly enriched for m1A. Algorithms like MACS2 (Model-based Analysis of ChIP-Seq) are commonly used for this purpose. ucr.edu The analysis compares the sequencing read counts in the m1A-immunoprecipitated (IP) sample to a control "input" sample (fragmented RNA without IP). cd-genomics.com Regions with a statistically significant enrichment of reads in the IP sample are identified as m1A "peaks." elifesciences.org

Once m1A peaks are identified, the next step is often motif discovery to determine if there is a consensus sequence context for the modification. Tools such as the MEME (Multiple Em for Motif Elicitation) suite are employed to search for overrepresented sequence patterns within the peak regions. nih.govnih.gov This analysis has revealed several consensus motifs associated with m1A, although their prevalence can vary between cell types and RNA species. nih.gov

| Motif | Description | Associated Methyltransferase | Reference |

| GUUCRA | A tRNA T-loop-like motif. | TRMT6/61A | nih.govimrpress.com |

| GA-rich | A degenerate purine-rich motif, particularly prevalent in mRNA. | Not fully established | elifesciences.orgnih.gov |

| TSS-proximal | No specific sequence motif, but defined by location at the first transcribed nucleotide. | Not fully established | nih.gov |

This table is interactive. Click on the headers to sort.

The discovery of these motifs provides insights into the mechanisms of m1A deposition. For instance, the identification of the GUUCRA motif led to the discovery that the TRMT6/61A methyltransferase complex, known to modify tRNA, is also responsible for a subset of m1A modifications in mRNA. nih.gov

Integration with Gene Expression Data (RNA-seq)

To understand the functional consequences of m1A modification, it is crucial to integrate m1A mapping data with transcriptome-wide gene expression data, typically obtained from standard RNA sequencing (RNA-seq). cd-genomics.com This integrative analysis allows researchers to correlate the presence and level of m1A modification with changes in mRNA stability, splicing, and translation efficiency. rna-seqblog.comfrontiersin.org

By comparing the expression levels of genes with and without m1A peaks, or by analyzing how changes in m1A levels (e.g., after knockdown of a methyltransferase) affect gene expression, functional roles can be inferred. nih.gov For example, such analyses have shown that m1A modifications located in the 5' untranslated region (UTR), particularly near the translation start site, are positively correlated with protein production, suggesting a role in enhancing translation initiation. cd-genomics.com Conversely, m1A in the coding region has been associated with translational inhibition. cd-genomics.com

Furthermore, integrating m1A profiles with RNA-seq data from different biological conditions or disease states, such as cancer, can reveal how dynamic m1A modifications contribute to gene expression programs that drive cellular processes and pathologies. frontiersin.orgnih.gov Differential expression analysis between m1A-modified and unmodified transcripts can identify specific genes and pathways regulated by this epitranscriptomic mark. nih.gov

Pathobiological Implications of Dysregulated N1 Methyladenosine

Aberrant m1A Modification in Oncogenesis